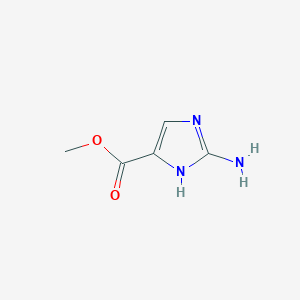

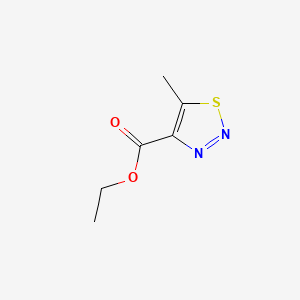

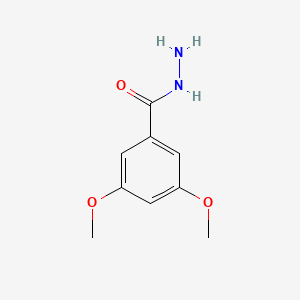

![molecular formula C9H6N2O B1297088 2-[1-(2-Furyl)ethylidene]malononitrile CAS No. 62737-71-7](/img/structure/B1297088.png)

2-[1-(2-Furyl)ethylidene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[1-(2-Furyl)ethylidene]malononitrile” is a chemical compound commonly referenced as FMN. It has a CAS Number of 62737-71-7 and a linear formula of C9H6N2O . The compound has a molecular weight of 158.16 .

Molecular Structure Analysis

The InChI code for “2-[1-(2-Furyl)ethylidene]malononitrile” is 1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a melting point of 86-89°C . Its density is 1.161g/cm3, and it has a boiling point of 254.9°C at 760 mmHg . The compound’s exact mass is 158.04800, and it has a LogP value of 2.10026 .Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate) (PET) : A study focused on the chemical recycling of PET from post-consumer soft-drink bottles through hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process illustrates the interest in recycling and repurposing polymer materials for environmental sustainability (Karayannidis & Achilias, 2007).

Poly(N-isopropylacrylamide) and Copolymers in Biomedical Applications : Research on poly(N-isopropylacrylamide) (PNIPAAm) thermo-responsive hydrogels, which are investigated for applications such as controlled delivery of active molecules, tissue engineering, and regenerative medicine. This highlights the importance of polymers and copolymers in developing biomedical devices and materials (Lanzalaco & Armelin, 2017).

Safety and Hazards

properties

IUPAC Name |

2-[1-(furan-2-yl)ethylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCKEDGNRUKLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344041 |

Source

|

| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-Furyl)ethylidene]malononitrile | |

CAS RN |

62737-71-7 |

Source

|

| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 2-[1-(2-Furyl)ethylidene]malononitrile in organic synthesis?

A: 2-[1-(2-Furyl)ethylidene]malononitrile serves as a valuable building block in organic synthesis due to its reactive nature. It readily participates in reactions with various nucleophiles, leading to the formation of diverse heterocyclic compounds. For instance, it reacts with cyclic β-diketones to yield novel chromene and pyrano[2,3-c]pyrazole derivatives []. This compound's versatility makes it a crucial precursor in developing new pharmaceuticals, agrochemicals, and materials.

Q2: Can you elaborate on the reaction mechanism of 2-[1-(2-Furyl)ethylidene]malononitrile in the synthesis of pyrano[2,3-c]pyrazole derivatives?

A: While the provided research doesn't delve into the specific mechanism, it highlights the reaction of 2-[1-(2-Furyl)ethylidene]malononitrile with active methylene pyrazolones to yield pyrano[2,3-c]pyrazole derivatives []. This reaction likely proceeds through a condensation-cyclization sequence. The active methylene group of the pyrazolone attacks the electron-deficient β-carbon of the 2-[1-(2-Furyl)ethylidene]malononitrile, followed by cyclization and dehydration to form the pyrano[2,3-c]pyrazole ring system.

Q3: How is the structure of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, a derivative of 2-[1-(2-Furyl)ethylidene]malononitrile, characterized?

A: The structure of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, synthesized using 2-[1-(2-Furyl)ethylidene]malononitrile as a starting material, was elucidated using X-ray crystallography []. This technique revealed the spatial arrangement of atoms within the molecule, providing insights into bond lengths, bond angles, and the conformation of the different rings. Additionally, spectroscopic data, likely including NMR and IR, were utilized to confirm the structure and identify functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

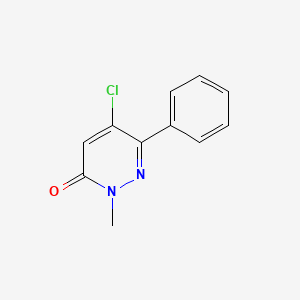

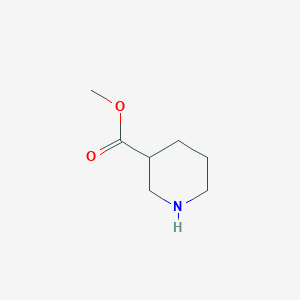

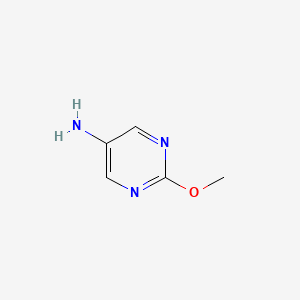

![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

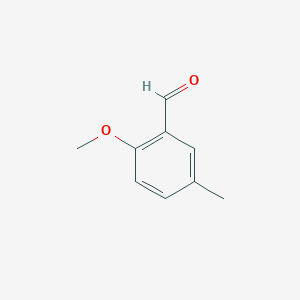

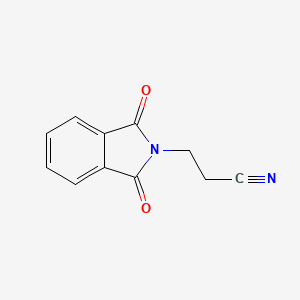

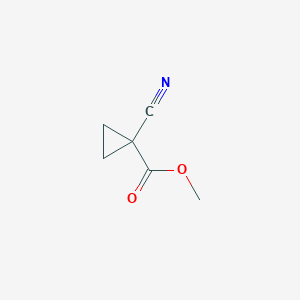

![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)

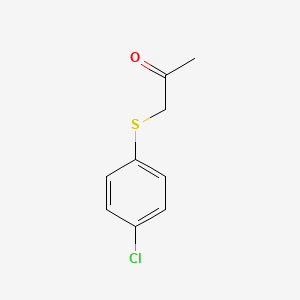

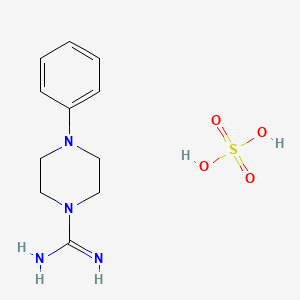

![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)